molecular formula C13H16O2 B1397125 Methyl 3-(4-allylphenyl)propanoate CAS No. 752137-44-3

Methyl 3-(4-allylphenyl)propanoate

Cat. No. B1397125
M. Wt: 204.26 g/mol
InChI Key: JCPZDIXUVZULRC-UHFFFAOYSA-N
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Description

Methyl 3-(4-allylphenyl)propanoate is a chemical compound with the molecular formula C13H16O2 . It is used in various scientific and industrial applications .


Synthesis Analysis

Methyl 3-(4-allylphenyl)propanoate can be synthesized via two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .


Molecular Structure Analysis

The molecular structure of Methyl 3-(4-allylphenyl)propanoate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in various chemical databases .


Chemical Reactions Analysis

Esters, such as Methyl 3-(4-allylphenyl)propanoate, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation. In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .

Scientific Research Applications

Catalysis and Chemical Reactions

Methyl 3-(4-allylphenyl)propanoate's involvement in various catalytic and chemical reactions has been a subject of study. For instance, its production through transition metal-catalyzed reactions involving CO and ethene is notable. The selectivity of such reactions can be varied by altering factors like the electron-donating power of the ligand or the nature of added acid co-catalysts (Robertson & Cole-Hamilton, 2002).

Pharmaceutical and Medicinal Chemistry

Methyl 3-(4-allylphenyl)propanoate derivatives have been synthesized and analyzed for potential medicinal applications. For example, studies on the binding interactions of certain derivatives with DNA have been conducted, indicating their potential relevance in therapeutic contexts (Arshad, Zafran, Ashraf, & Perveen, 2017). Additionally, the synthesis and biological evaluation of derivatives like Danshensu for anti-myocardial ischemia drug development have been explored (Dong, Wang, & Zhu, 2009).

Biofuels and Energy Research

Research into the combustion and pyrolysis of methyl propanoate, a compound related to Methyl 3-(4-allylphenyl)propanoate, has implications for biofuel development. Studies focus on understanding the chemical kinetics of such esters in high-temperature conditions, which is crucial for advancing renewable biofuels (Farooq, Davidson, Hanson, & Westbrook, 2014).

Organic Synthesis and Material Science

The role of Methyl 3-(4-allylphenyl)propanoate in organic synthesis, particularly in the creation of new compounds and materials, has been a focus area. For instance, its use in the synthesis of novel phenolic compounds with potential anti-inflammatory activities has been studied (Ren et al., 2021).

Food Science and Antioxidant Research

In food science, derivatives of Methyl 3-(4-allylphenyl)propanoate have been evaluated for their hypocholesterolemic and antioxidant properties. Such studies contribute to understanding the health benefits and potential food applications of these compounds (Lee et al., 2007).

properties

IUPAC Name

methyl 3-(4-prop-2-enylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-4-11-5-7-12(8-6-11)9-10-13(14)15-2/h3,5-8H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPZDIXUVZULRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-allylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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